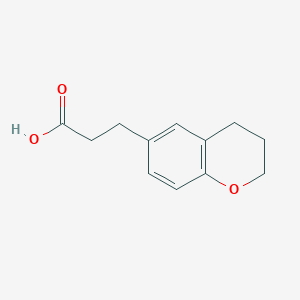

3-Chroman-6-yl-propionic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(3,4-dihydro-2H-chromen-6-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c13-12(14)6-4-9-3-5-11-10(8-9)2-1-7-15-11/h3,5,8H,1-2,4,6-7H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAIYPDNLZRNKNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)CCC(=O)O)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Chroman-6-yl-propionic acid synthesis pathway

An In-depth Technical Guide to the Synthesis of 3-Chroman-6-yl-propionic Acid

Abstract

This compound is a heterocyclic compound featuring the privileged chroman scaffold, a core structure found in numerous biologically active molecules and natural products. Its utility as a molecular building block in medicinal chemistry and materials science necessitates robust and scalable synthetic routes. This technical guide provides a comprehensive overview of viable synthetic pathways for the preparation of this compound, designed for an audience of researchers, chemists, and drug development professionals. We will dissect two primary, field-proven strategies: a Friedel-Crafts acylation approach and a Knoevenagel condensation pathway. Each section delves into the underlying reaction mechanisms, explains the causality behind experimental choices, and provides detailed, step-by-step protocols. The guide is structured to serve as a practical handbook for the laboratory synthesis of this valuable compound.

Introduction to the Chroman Scaffold

The chroman (3,4-dihydro-2H-1-benzopyran) framework is a cornerstone of heterocyclic chemistry. Its rigid, bicyclic structure, combined with the electronic properties of the embedded phenol ether, makes it an ideal scaffold for designing molecules that interact with biological targets. Derivatives of chroman exhibit a wide array of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2] The propionic acid moiety is frequently incorporated into drug candidates to enhance solubility, modulate pharmacokinetic properties, or serve as a handle for further derivatization. The combination of these two motifs in this compound makes it a significant intermediate for chemical synthesis.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule reveals two primary disconnection points on the C6-substituted propionic acid side chain. This analysis forms the basis for the two major synthetic strategies detailed in this guide.

Strategy A (Friedel-Crafts Route): Disconnection of the Cα-Cβ bond of the propionic acid side chain suggests a precursor aryl ketone. This ketone can be formed via a Friedel-Crafts acylation of the chroman ring with a succinic acid derivative.

Strategy B (Knoevenagel Route): Disconnection of the C=C bond in a potential α,β-unsaturated acid precursor points towards a Knoevenagel condensation. This requires a chroman-6-carbaldehyde intermediate, which can be prepared from chroman via formylation.

Step 1: Friedel-Crafts Acylation of Chroman

Mechanistic Insight: The reaction proceeds via an electrophilic aromatic substitution mechanism. [3]The Lewis acid, typically aluminum chloride (AlCl₃), coordinates with succinic anhydride to generate a highly electrophilic acylium ion. The electron-rich chroman ring then acts as a nucleophile. The ether oxygen at position 1 is an ortho-, para-director, and the alkyl portion of the heterocyclic ring is a weak activator. Steric hindrance at the ortho-positions (C5 and C7) favors substitution at the para-position (C6). [4]A stoichiometric amount of AlCl₃ is required as it complexes with both the carbonyl of the anhydride and the final ketone product. [5] Experimental Protocol:

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 2.2 eq.) and an anhydrous solvent such as dichloromethane (DCM) or nitrobenzene.

-

Reagent Addition: Cool the suspension to 0 °C in an ice bath. Add succinic anhydride (1.1 eq.) portion-wise, followed by the slow, dropwise addition of chroman (1.0 eq.).

-

Reaction: Allow the reaction mixture to warm to room temperature and then heat to a gentle reflux (approx. 40 °C for DCM) for 4-6 hours, monitoring progress by TLC.

-

Workup: Cool the mixture to 0 °C and quench by carefully pouring it onto crushed ice containing concentrated HCl. This hydrolyzes the aluminum complexes.

-

Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: The crude product, 4-oxo-4-(chroman-6-yl)butanoic acid, can be purified by recrystallization or flash column chromatography.

Step 2: Wolff-Kishner Reduction

Mechanistic Insight: To reduce the ketone to a methylene group without affecting the carboxylic acid, the Wolff-Kishner reduction is ideal. The reaction involves the formation of a hydrazone intermediate, followed by deprotonation and elimination of nitrogen gas under basic, high-temperature conditions to yield the alkane. The high pH conditions are compatible with the carboxylate salt, which is protonated during the final acidic workup.

Experimental Protocol:

-

Setup: In a round-bottom flask fitted with a high-reflux condenser, dissolve the keto-acid from Step 1 (1.0 eq.) in a high-boiling solvent like diethylene glycol.

-

Reagent Addition: Add hydrazine hydrate (4-5 eq.) and a strong base such as potassium hydroxide (KOH, 4-5 eq.).

-

Reaction: Heat the mixture to 180-200 °C. Water and excess hydrazine will distill off. Maintain the high temperature for 3-5 hours until nitrogen evolution ceases.

-

Workup: Cool the reaction mixture, dilute with water, and acidify to a pH of ~2 with concentrated HCl. The product will precipitate.

-

Isolation: Collect the solid product by filtration, wash thoroughly with cold water, and dry under vacuum to yield this compound.

Synthesis Pathway II: Knoevenagel Condensation Strategy

This pathway offers an alternative route that builds the side chain through C-C bond formation using a condensation reaction, followed by reduction. It is particularly useful if the Friedel-Crafts reaction proves to be low-yielding or produces undesirable side products.

Conceptual Workflow: Knoevenagel Condensation

This is a three-step sequence starting with the functionalization of the chroman ring.

Step 1: Synthesis of Chroman-6-carbaldehyde

Mechanistic Insight: The Vilsmeier-Haack reaction is an effective method for formylating electron-rich aromatic rings. Phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) react to form the electrophilic Vilsmeier reagent, [ClCH=N(CH₃)₂]⁺Cl⁻. This electrophile attacks the C6 position of chroman for the same electronic and steric reasons outlined in the Friedel-Crafts reaction. A subsequent hydrolysis step yields the aldehyde.

Experimental Protocol:

-

Vilsmeier Reagent Formation: In a flask cooled to 0 °C, add anhydrous DMF, and then slowly add POCl₃ (1.2 eq.) while stirring. Stir for 30 minutes at 0 °C.

-

Aldehyde Formation: Add chroman (1.0 eq.) dropwise to the Vilsmeier reagent. Allow the mixture to warm to room temperature and then heat to 60-70 °C for 2-3 hours.

-

Hydrolysis: Cool the mixture and pour it into a beaker of ice water. Add sodium acetate or sodium hydroxide solution to neutralize the acid and heat the mixture for 1 hour to complete the hydrolysis of the iminium intermediate.

-

Extraction and Purification: Extract the product with ethyl acetate, wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify the resulting chroman-6-carbaldehyde by column chromatography.

Step 2: Knoevenagel-Doebner Condensation

Mechanistic Insight: This reaction is a variation of the aldol condensation where an active methylene compound (malonic acid) reacts with a carbonyl (chroman-6-carbaldehyde). [6]The reaction is typically catalyzed by a weak base like pyridine or piperidine. Pyridine serves both as the base to deprotonate malonic acid, forming a nucleophilic enolate, and as the solvent. The initial condensation product undergoes a subsequent decarboxylation upon heating, directly yielding the α,β-unsaturated carboxylic acid. This is known as the Doebner modification. [7] Experimental Protocol:

-

Setup: Combine chroman-6-carbaldehyde (1.0 eq.) and malonic acid (1.5 eq.) in pyridine.

-

Catalyst: Add a catalytic amount of piperidine (0.1 eq.).

-

Reaction: Heat the mixture to reflux (around 90-100 °C) for 2-4 hours. The progress can be monitored by observing the evolution of CO₂.

-

Workup: After cooling, pour the reaction mixture into a mixture of ice and concentrated HCl to neutralize the pyridine and precipitate the product.

-

Isolation: Collect the solid 3-(Chroman-6-yl)acrylic acid by filtration, wash with cold water, and recrystallize from a suitable solvent like ethanol/water.

Step 3: Catalytic Hydrogenation

Mechanistic Insight: The final step is the selective reduction of the alkene double bond without affecting the aromatic ring or the carboxylic acid. Catalytic hydrogenation is the method of choice. [8]A heterogeneous catalyst, most commonly palladium on carbon (Pd/C), is used with hydrogen gas. The reaction occurs on the surface of the catalyst, where H₂ is adsorbed and added across the double bond in a syn-fashion.

Experimental Protocol:

-

Setup: In a hydrogenation vessel (e.g., a Parr shaker), dissolve the 3-(Chroman-6-yl)acrylic acid (1.0 eq.) in a suitable solvent such as ethanol or ethyl acetate.

-

Catalyst: Add 5-10% Palladium on Carbon (Pd/C) catalyst (typically 1-5 mol% by weight).

-

Reaction: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (H₂) to 30-50 psi. Shake or stir the reaction at room temperature until hydrogen uptake ceases (typically 4-12 hours).

-

Workup: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.

-

Isolation: Evaporate the solvent from the filtrate under reduced pressure to yield the final product, this compound, which can be further purified by recrystallization if necessary.

Data Summary and Comparison

The choice between these two pathways depends on reagent availability, scale, and laboratory capabilities. The Friedel-Crafts route is more direct but may suffer from regioselectivity issues in more complex systems and uses harsh reagents. The Knoevenagel route is longer but often proceeds with higher yields and cleaner reactions.

| Parameter | Pathway I: Friedel-Crafts | Pathway II: Knoevenagel |

| Starting Material | Chroman | Chroman |

| Number of Steps | 2 | 3 |

| Key Reagents | Succinic Anhydride, AlCl₃, Hydrazine, KOH | POCl₃, DMF, Malonic Acid, Pyridine, H₂/Pd-C |

| Key Intermediates | 4-oxo-4-(chroman-6-yl)butanoic acid | Chroman-6-carbaldehyde, 3-(Chroman-6-yl)acrylic acid |

| Advantages | Fewer steps, direct C-C bond formation. | Milder final steps, often higher overall yield. |

| Disadvantages | Stoichiometric Lewis acid, harsh reduction. | Longer sequence, use of pyridine as solvent. |

References

A comprehensive list of references that ground the mechanistic claims and protocols described in this guide.

-

MDPI. (n.d.). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Retrieved from [Link]

-

NIH National Center for Biotechnology Information. (n.d.). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of chalcones and their subsequent transformations to dihydrochalcones using unconventional yeast strains. Retrieved from [Link]

-

ACS Publications. (n.d.). Synthesis of Chromanes by Triflimide-Catalyzed Annulations of Benzylic Alcohols and Alkenes. The Journal of Organic Chemistry. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of chromans and flavanes. Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction scheme of the bioreduction of chalcones 1a, 2a and 3a into dihydrochalcones 1b, 2b and 3b, respectively, by NCYs. Retrieved from [Link]

-

Gupea. (n.d.). Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Derivatives. Retrieved from [Link]

-

NIH National Center for Biotechnology Information. (n.d.). Dihydrochalcones: Methods of Acquisition and Pharmacological Properties—A First Systematic Review. Retrieved from [Link]

-

ChemRxiv. (n.d.). Ni-catalyzed enantio- stereoselective synthesis of chiral chromans with quaternary allylic siloxanes and their antitumor activity. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Chromans Through RCM-Transfer Hydrogenation. Retrieved from [Link]

-

Chinese Chemical Society. (2020). Facile access to chiral 4-substituted chromanes through Rh-catalyzed asymmetric hydrogenation. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Chroman-4-ones by Reduction of Chromones. Retrieved from [Link]

-

WIPO Patentscope. (n.d.). Method for synthesizing dihydrochalcone by using chalcone reductase. Retrieved from [Link]

-

NIH National Center for Biotechnology Information. (2013). Catalytic asymmetric tandem Friedel–Crafts alkylation/Michael addition reaction for the synthesis of highly functionalized chromans. Retrieved from [Link]

-

Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

-

ACS Omega. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. Retrieved from [Link]

-

Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

-

World of Molecules. (n.d.). Synthesis of 3-(1,6-dihydro-6-oxo-9H-purin-9-yl)propanoic acid. Retrieved from [Link]

-

YouTube. (2021). Knoevenagel Condensation Reaction / organic name reaction mechanism / knoevenagel reaction - IIT JEE. Retrieved from [Link]

-

RSC Publishing. (n.d.). Mechanochemical synthesis of Knoevenagel condensation products from biorenewable furaldehydes using crustacean waste-derived chitosan as a sustainable organocatalyst. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]

-

BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

-

Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

-

NIH National Center for Biotechnology Information. (n.d.). One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. Retrieved from [Link]

-

PubChem. (n.d.). 3-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoic acid. Retrieved from [Link]

-

PubMed. (n.d.). One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. Retrieved from [Link]

-

ACG Publications. (2021). Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. Retrieved from [Link]

- Google Patents. (n.d.). KR101894091B1 - New method for preparation of chromanone derivatives.

-

PubMed. (2010). Discovery and analysis of novel metabolic pathways for the biosynthesis of industrial chemicals: 3-hydroxypropanoate. Retrieved from [Link]

-

MDPI. (2022). 13 C CP MAS NMR and DFT Studies of 6-Chromanyl Ethereal Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Stereoselective Synthesis 0f (3S)- and (3R)-3-Hydroxy-3-(2,6-Dimethyl-4-Hydroxyphenyl)Propanoic Acid and its Incorporation into a Cyclic Enkephalin Analogue. Retrieved from [Link]

-

NIH National Center for Biotechnology Information. (n.d.). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. byjus.com [byjus.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Friedel-Crafts Acylation [organic-chemistry.org]

- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 7. Knoevenagel Condensation [organic-chemistry.org]

- 8. Dihydrochalcones: Methods of Acquisition and Pharmacological Properties—A First Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Novel Synthesis Methods for Chromane Propionic Acid Derivatives

Introduction

Chromane propionic acid derivatives are a class of heterocyclic compounds that form the core scaffold of numerous biologically active molecules and pharmaceuticals.[1][2][3][4][5] Their structural motif is found in compounds exhibiting anti-inflammatory, anticancer, and antidiabetic properties.[2][3][4][5] Notably, certain chromane propionic acid analogues have been identified as selective agonists for GPR120, a G protein-coupled receptor implicated as a therapeutic target for type 2 diabetes.[1][3] The critical role of stereochemistry in determining the biological activity of these compounds necessitates the development of efficient and highly stereoselective synthetic methods.[6] This guide provides an in-depth overview of novel and innovative strategies for the synthesis of these valuable molecules, with a focus on asymmetric organocatalysis and transition-metal-catalyzed reactions.

Asymmetric Organocatalysis: A Powerful Tool for Chiral Chromane Synthesis

Organocatalysis has emerged as a robust and environmentally benign alternative to traditional metal-based catalysts for the asymmetric synthesis of complex molecules.[7][8][9] In the context of chromane synthesis, organocatalysts have been instrumental in the development of highly enantioselective cascade reactions that construct the chromane core with multiple stereocenters in a single step.[10][11]

Oxa-Michael Initiated Cascade Reactions

A prevalent and highly effective strategy for the synthesis of chiral chromane derivatives is the organocatalytic oxa-Michael reaction.[10][12][13][14][15] This reaction typically involves the conjugate addition of a phenolic hydroxyl group to an α,β-unsaturated carbonyl compound, followed by subsequent cyclization and other transformations.

A key approach involves the reaction between o-hydroxy-substituted α,β-unsaturated ketones and trans-nitroalkenes, catalyzed by a chiral bifunctional thiourea organocatalyst.[12][14] This cascade oxa-Michael-Michael reaction proceeds with excellent enantioselectivities (up to >99%) and good yields.[12][14] The bifunctional nature of the catalyst, possessing both a hydrogen-bond donating thiourea moiety and a basic amine group, is crucial for activating both the nucleophile and the electrophile, thereby controlling the stereochemical outcome of the reaction.

Another powerful example is the tandem oxo-Michael-IED/HDA (inverse-electron-demand hetero-Diels–Alder) condensation between (E)-2-hydroxyaryl-2-oxobut-3-enoate derivatives and enals.[7] Catalyzed by (S)-diphenylprolinol trimethylsilyl ether, this method allows for the divergent synthesis of two distinct types of tricyclic chroman derivatives by simply adjusting the reactant ratio and reaction temperature, achieving high yields and excellent enantioselectivities.[7]

Experimental Protocol: Organocatalytic Oxa-Michael–Michael Cascade Reaction

The following is a representative protocol for the synthesis of highly substituted chiral chromans:

-

To a solution of (E)-3-(2-hydroxyphenyl)-1-phenylprop-2-en-1-one (0.1 mmol) and trans-β-nitrostyrene (0.12 mmol) in toluene (1.0 mL) at room temperature, add the bifunctional thiourea organocatalyst (10 mol%).

-

Stir the reaction mixture at room temperature for the time specified in the relevant literature (typically 24-72 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the desired chroman derivative.

-

Characterize the product using standard analytical techniques (¹H NMR, ¹³C NMR, HPLC) to determine yield, diastereoselectivity, and enantioselectivity.

Domino Michael/Hemiacetalization Reactions

An alternative organocatalytic approach involves the domino Michael/hemiacetalization reaction of aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols.[8] This reaction, catalyzed by modularly designed organocatalysts self-assembled from cinchona alkaloid derivatives and amino acids, yields functionalized chromanes with high diastereo- and enantioselectivity.[8] The resulting hemiacetal products can be further transformed into chroman-2-ones via oxidation or dehydroxylated to furnish 3,4-substituted chromanes.[8]

Transition-Metal Catalysis in Chromane Synthesis

While organocatalysis offers many advantages, transition-metal catalysis remains a cornerstone of modern organic synthesis, providing unique pathways for the construction of complex molecular architectures.

Triflimide-Catalyzed Annulation

A convergent synthesis of chromane derivatives can be achieved through a triflimide-catalyzed annulation of o-hydroxy benzylic alcohols with alkenes.[16] This Brønsted acid-catalyzed reaction proceeds under mild conditions and tolerates a variety of substitution patterns on both the benzylic alcohol and the alkene, offering a versatile route to diverse chromane products.[16]

Cascade Radical Annulation

A metal-free, cascade radical annulation of 2-(allyloxy)arylaldehydes with oxalates provides a convenient method for the synthesis of ester-containing chroman-4-ones.[17] This reaction is initiated by the generation of an alkoxycarbonyl radical from the oxalate via decarboxylation in the presence of (NH₄)₂S₂O₈.[17] This radical then participates in a cascade cyclization to form the chroman-4-one core.

Workflow for Method Selection

The choice of synthetic method depends on the desired substitution pattern and stereochemistry of the target chromane propionic acid derivative. The following diagram illustrates a simplified decision-making process for selecting an appropriate synthetic strategy.

A decision tree for selecting a synthetic route.

Data Summary

The following table summarizes the performance of selected novel synthetic methods for chromane derivatives, highlighting their key features and reported efficiencies.

| Method | Catalyst/Reagent | Key Features | Yields | Enantioselectivity (ee) | Diastereoselectivity (dr) | Ref. |

| Oxa-Michael–Michael Cascade | Bifunctional Thiourea | Forms multiple stereocenters in one step | up to 95% | >99% | up to 5:1 | [12] |

| Oxo-Michael-IED/HDA Condensation | (S)-Diphenylprolinol Trimethylsilyl Ether | Divergent synthesis of tricyclic chromans | up to 96% | >99% | >30/1 | [7] |

| Domino Michael/Hemiacetalization | Cinchona Alkaloid/Amino Acid | Access to functionalized chroman-2-ones | up to 97% | up to 99% | up to 99:1 | [8] |

| Triflimide-Catalyzed Annulation | Triflimide (HNTf₂) | Convergent route from simple starting materials | Fair to Good | N/A | N/A | [16] |

| Cascade Radical Annulation | (NH₄)₂S₂O₈ | Metal-free synthesis of ester-containing chroman-4-ones | Good | N/A | N/A | [17] |

Conclusion

The synthesis of chromane propionic acid derivatives has been significantly advanced by the development of novel catalytic methods. Asymmetric organocatalysis, particularly through oxa-Michael initiated cascade reactions, provides highly efficient and enantioselective routes to complex chiral chromanes. These methods, characterized by their operational simplicity and mild reaction conditions, are well-suited for the construction of stereochemically rich scaffolds. Concurrently, innovative approaches in both Brønsted acid and radical-mediated catalysis offer valuable alternatives for accessing diverse chromane structures. The continued exploration of new catalytic systems will undoubtedly lead to even more powerful and versatile strategies for the synthesis of these medicinally important compounds, facilitating further research in drug discovery and development.

References

-

Synthesis of 2H-Chromenones from Salicylaldehydes and Arylacetonitriles. MDPI. Available from: [Link]

-

Organocatalytic Diversity-Oriented Asymmetric Synthesis of Tricyclic Chroman Derivatives. The Journal of Organic Chemistry. Available from: [Link]

-

Stereoselective synthesis of chromane derivatives via a domino reaction catalyzed by modularly designed organocatalysts. National Institutes of Health. Available from: [Link]

-

Recent Advances in Organocatalyzed Asymmetric Synthesis of Benzopyran and Benzodihydropyran (Chromane) Nuclei. MDPI. Available from: [Link]

-

Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives. Semantic Scholar. Available from: [Link]

-

Enantioselective Synthesis of Highly Substituted Chromans via the Oxa-Michael−Michael Cascade Reaction with a Bifunctional. ACS Publications. Available from: [Link]

-

Diversified Synthesis of Chiral Chromane-Containing Polyheterocyclic Compounds via Asymmetric Organocatalytic Cascade Reactions. ACS Omega. Available from: [Link]

-

Synthesis of Chromanes by Triflimide-Catalyzed Annulations of Benzylic Alcohols and Alkenes. The Journal of Organic Chemistry. Available from: [Link]

-

Enantioselective Synthesis of Highly Substituted Chromans via the Oxa-Michael–Michael Cascade Reaction with a Bifunctional Organocatalyst. The Journal of Organic Chemistry. Available from: [Link]

-

Formation of Chromenes and Coumarin Derivatives From Salicylaldehydes and 2-Pentenedioate: Facile Route to 3-Formylcoumarins. Scilit. Available from: [Link]

-

Organocatalytic tandem Michael addition reactions: A powerful access to the enantioselective synthesis of functionalized chromenes, thiochromenes and 1,2-dihydroquinolines. Beilstein Journals. Available from: [Link]

-

(PDF) ChemInform Abstract: Reactions of Salicylaldehyde and Enolates or Their Equivalents: Versatile Synthetic Routes to Chromane Derivatives. ResearchGate. Available from: [Link]

-

Enantioselective Synthesis of Highly Substituted Chromans via the Oxa-Michael–Michael Cascade Reaction with a Bifunctional Organocatalyst. Figshare. Available from: [Link]

-

Substrate-controlled chemoselective assembly of coumarins and Morita–Baylis–Hillman alcohols from salicylaldehydes with acrylates: Synthetic Communications. Taylor & Francis Online. Available from: [Link]

-

Synthesis of Substituted Chromanones: An Organocatalytic Aldol/oxa-Michael Reaction. National Institutes of Health. Available from: [Link]

-

Transition metal‐catalyzed asymmetric functionalization of 2H‐chromenes. ResearchGate. Available from: [Link]

-

Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn. RSC Publishing. Available from: [Link]

-

Stereochemistry of Chiral 2-Substituted Chromanes: Twist of the Dihydropyran Ring and Specific Optical Rotation. MDPI. Available from: [Link]

-

Synthesis of Ester-Containing Chroman-4-Ones via Cascade Radical Annulation of 2-(Allyloxy)Arylaldehydes with Oxalates under Metal Free Conditions. National Institutes of Health. Available from: [Link]

- WO2001094335A2 - Methods for producing chiral chromones, chromanes, amino substituted chromanes and intermediates therefor.Google Patents.

-

Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs. MDPI. Available from: [Link]

-

Doubly Decarboxylative Synthesis of 4-(Pyridylmethyl)chroman-2-ones and 2-(Pyridylmethyl)chroman-4-ones under Mild Reaction Conditions. MDPI. Available from: [Link]

-

Visible-light synthesis of 4-substituted-chroman-2-ones and 2-substituted-chroman-4-ones via doubly decarboxylative Giese reaction. RSC Publishing. Available from: [Link]

-

Discovery of Chromane Propionic Acid Analogues as Selective Agonists of GPR120 with in Vivo Activity in Rodents. ResearchGate. Available from: [Link]

-

Synthesis and anti-inflammatory activity evaluation of novel chroman derivatives. University of Southern Denmark. Available from: [Link]

-

Discovery of Chromane Propionic Acid Analogues as Selective Agonists of GPR120 with in Vivo Activity in Rodents. National Institutes of Health. Available from: [Link]

-

Synthesis of chromans and flavanes. Organic Chemistry Portal. Available from: [Link]

-

Synthesis and anti-inflammatory activity evaluation of novel chroman derivatives. New Journal of Chemistry (RSC Publishing). Available from: [Link]

-

Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. National Institutes of Health. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]

- 3. Discovery of Chromane Propionic Acid Analogues as Selective Agonists of GPR120 with in Vivo Activity in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and anti-inflammatory activity evaluation of novel chroman derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Stereoselective synthesis of chromane derivatives via a domino reaction catalyzed by modularly designed organocatalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. BJOC - Organocatalytic tandem Michael addition reactions: A powerful access to the enantioselective synthesis of functionalized chromenes, thiochromenes and 1,2-dihydroquinolines [beilstein-journals.org]

- 14. figshare.com [figshare.com]

- 15. Synthesis of Substituted Chromanones: An Organocatalytic Aldol/oxa-Michael Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Synthesis of Ester-Containing Chroman-4-Ones via Cascade Radical Annulation of 2-(Allyloxy)Arylaldehydes with Oxalates under Metal Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: Deciphering the Dual Signaling Axis of 3-Chroman-6-yl-propionic Acid on GPR120

Audience: Researchers, Scientists, and Drug Development Professionals From the Desk of the Senior Application Scientist

Executive Summary

G-protein coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4), has emerged as a high-value therapeutic target for metabolic and inflammatory diseases, including Type 2 Diabetes Mellitus (T2DM) and obesity.[1][2][3] This receptor, activated by medium and long-chain fatty acids, orchestrates a complex signaling network that governs glucose homeostasis, insulin sensitivity, and immune responses.[4][5] Synthetic agonists, such as those from the chromane propionic acid class, offer the potential for targeted therapeutic intervention. This guide provides a detailed technical exploration of the mechanism of action for 3-Chroman-6-yl-propionic acid and its analogues, focusing on the compound's engagement with the two primary and distinct signaling pathways downstream of GPR120: the canonical Gαq-mediated metabolic pathway and the non-canonical β-arrestin-mediated anti-inflammatory pathway. We will dissect the molecular interactions, detail the core experimental protocols for their validation, and present the functional consequences of activating these divergent signaling arms.

Introduction: GPR120 as a Nexus for Metabolism and Inflammation

GPR120 is a class A G-protein coupled receptor (GPCR) predominantly expressed in tissues critical to metabolic regulation, including adipocytes, intestinal enteroendocrine cells, and various immune cells, particularly pro-inflammatory macrophages.[5][6][7] Its activation by dietary fatty acids, especially ω-3 fatty acids, triggers a cascade of beneficial physiological effects.[1][6][8] These include the stimulation of glucagon-like peptide-1 (GLP-1) secretion, enhancement of insulin sensitivity, promotion of adipogenesis, and potent suppression of inflammation.[5][9][10]

The therapeutic appeal of GPR120 lies in its unique ability to engage two distinct intracellular signaling pathways, leading to a bifurcation of function:

-

Metabolic Control: Primarily mediated through Gαq protein coupling.

-

Anti-inflammatory Action: Mediated through β-arrestin 2 recruitment.

Selective synthetic agonists provide an invaluable pharmacological tool to probe these functions. The chromane propionic acid scaffold has been identified as a potent and selective activator of GPR120, with representative compounds demonstrating efficacy in preclinical models.[11][12] This guide will use data from this class of molecules to illustrate the mechanistic principles of GPR120 activation.

The Gαq-Mediated Metabolic Signaling Pathway

The canonical signaling pathway for GPR120 involves its coupling to the heterotrimeric G-protein subunit Gαq.[9][13] Activation of this pathway by an agonist like a chromane propionic acid derivative initiates a well-defined cascade that underpins the receptor's profound effects on glucose and lipid metabolism.

Mechanism of Gαq Activation and Downstream Effects

Upon agonist binding, GPR120 undergoes a conformational change that facilitates its interaction with and activation of Gαq. This triggers the following sequence:

-

Phospholipase C (PLC) Activation: Activated Gαq stimulates PLC, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[14]

-

Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, causing the release of stored calcium ions (Ca²⁺) into the cytosol.[14][15] This rapid increase in intracellular calcium is a hallmark of Gαq activation.

-

Physiological Consequences: The elevation in intracellular Ca²⁺, along with other downstream signals like Extracellular signal-Regulated Kinase (ERK) 1/2 phosphorylation, drives key metabolic functions:[9][16]

-

GLP-1 Secretion: In intestinal L-cells, the calcium signal is a primary trigger for the secretion of the incretin hormone GLP-1, which enhances glucose-dependent insulin secretion from the pancreas.[5][17]

-

Adipogenesis: In pre-adipocytes, GPR120 activation promotes differentiation into mature adipocytes by increasing the expression of the master regulator PPARγ, a process dependent on both Ca²⁺ and ERK1/2 signaling.[14][16]

-

Glucose Uptake: In mature adipocytes, GPR120 signaling enhances insulin sensitivity and glucose uptake through the PI3K/Akt pathway, leading to the translocation of GLUT4 transporters to the cell membrane.[6][9]

-

Experimental Protocol: Intracellular Calcium Mobilization Assay

The most direct method to confirm Gαq pathway engagement is by measuring the agonist-induced mobilization of intracellular calcium. This is a robust, high-throughput assay widely used in drug discovery.[15]

Objective: To quantify the potency (EC₅₀) of a chromane propionic acid agonist in activating the GPR120-Gαq signaling cascade.

Methodology:

-

Cell Preparation: Utilize a cell line (e.g., HEK293, CHO) stably transfected with human GPR120. Culture cells to ~90% confluency in 96- or 384-well black-walled, clear-bottom microplates.

-

Dye Loading: Aspirate culture medium and load cells with a fluorescent calcium indicator dye (e.g., Fluo-4 AM) diluted in a buffered salt solution. Incubate for 45-60 minutes at 37°C to allow for dye de-esterification and sequestration within the cells.

-

Compound Preparation: Prepare a serial dilution of the this compound analogue in the assay buffer. A known GPR120 agonist like TUG-891 should be used as a positive control.[5]

-

Signal Measurement: Place the microplate into a fluorescence plate reader equipped with an automated liquid handling unit (e.g., a FLIPR system).[15]

-

Data Acquisition: Record a baseline fluorescence reading for 10-20 seconds. The liquid handler then adds the compound dilutions to the wells, and fluorescence is continuously monitored for an additional 2-3 minutes to capture the peak calcium response.

-

Data Analysis: The change in fluorescence intensity (ΔF) over baseline (F) is calculated. The peak response is plotted against the logarithm of the agonist concentration, and a four-parameter logistic equation is used to fit the curve and determine the EC₅₀ value.

Data Presentation: Agonist Potency at GPR120

The following table summarizes representative data for chromane propionic acid analogues, demonstrating their potency in activating the Gαq pathway.

| Compound | Scaffold | hGPR120 Calcium Flux EC₅₀ (nM) | Selectivity vs. hGPR40 | Reference |

| TUG-891 | Phenylpropanoic Acid | 43.7 | High | [5] |

| Compound 18 | Chromane Propionic Acid | 35 | >1000-fold | [11][12] |

| Compound 4x | Isothiazole Phenylpropanoic Acid | 13 | High | [13] |

Visualization: Gαq Signaling Pathway

Caption: GPR120 activation by a chromane propionic acid agonist.

The β-Arrestin-Mediated Anti-Inflammatory Pathway

Distinct from G-protein signaling, GPR120 activation also initiates a G-protein-independent pathway through the recruitment of the scaffold protein β-arrestin 2.[8][18] This mechanism is central to the powerful anti-inflammatory effects observed with GPR120 agonists and represents a key axis for therapeutic intervention in chronic inflammatory states associated with metabolic disease.[10]

Mechanism of β-Arrestin 2 Recruitment and Anti-Inflammatory Action

Agonist-bound GPR120 serves as a docking site for cytosolic β-arrestin 2. This interaction has two major consequences:

-

Receptor Internalization: The GPR120/β-arrestin 2 complex is targeted for endocytosis, a process that contributes to signal desensitization but is also critical for initiating the anti-inflammatory cascade.[4][19]

-

Inhibition of Pro-inflammatory Signaling: The internalized complex acts as a signaling hub. Specifically, β-arrestin 2 binds to TAK1-binding protein 1 (TAB1).[4][9] This sequestration of TAB1 prevents it from forming an active complex with TGF-β-activated kinase 1 (TAK1). The TAK1-TAB1 complex is a critical convergence point for pro-inflammatory pathways initiated by Toll-like receptors (e.g., TLR4 activation by LPS) and cytokine receptors (e.g., TNF-α).[4][8] By disrupting this complex, GPR120 activation effectively blocks the downstream activation of key inflammatory transcription factors like NF-κB and kinases like JNK.[9][10]

The net result is a broad suppression of macrophage-induced inflammation, a primary driver of insulin resistance in obesity.[3][10]

Experimental Protocols

Objective: To quantify the potency (EC₅₀) of a chromane propionic acid agonist to induce the interaction between GPR120 and β-arrestin 2.

Methodology (PathHunter® Enzyme Fragment Complementation):

-

Cell Line: Use a cell line (e.g., CHO-K1) engineered to co-express GPR120 fused to a small enzyme fragment (ProLink™, PK) and β-arrestin 2 fused to a larger, complementing enzyme acceptor (EA).[20]

-

Cell Plating: Seed the cells in white-walled 384-well microplates and incubate overnight.

-

Compound Addition: Add serial dilutions of the chromane propionic acid agonist to the cells and incubate for 90-180 minutes at 37°C. Agonist binding recruits β-arrestin-EA to the GPR120-PK, forcing complementation of the enzyme fragments.

-

Signal Detection: Add a chemiluminescent substrate solution that is hydrolyzed by the active, complemented enzyme.

-

Data Acquisition: Measure the luminescent signal using a plate reader.

-

Data Analysis: Plot the luminescent signal against the logarithm of the agonist concentration and use a four-parameter logistic equation to determine the EC₅₀.

Objective: To visually and quantitatively confirm that agonist binding leads to the endocytosis of GPR120.

Methodology (Flow Cytometry):

-

Cell Line: Use a cell line stably expressing an N-terminally epitope-tagged (e.g., FLAG) GPR120.

-

Agonist Treatment: Treat cells with the chromane propionic acid agonist at various concentrations or for various time points at 37°C to induce internalization. A control group is kept at 4°C to prevent endocytosis.

-

Antibody Staining: Wash the cells and stain them on ice with a fluorescently-labeled primary antibody targeting the epitope tag (e.g., anti-FLAG-Alexa Fluor 488). This step only labels receptors remaining on the cell surface.

-

Data Acquisition: Analyze the cells using a flow cytometer to measure the mean fluorescence intensity (MFI) of the cell population.[21]

-

Data Analysis: A decrease in MFI in the agonist-treated group compared to the control indicates receptor internalization. The percentage of internalization can be calculated relative to the untreated control.

Data Presentation: β-Arrestin Pathway Potency

The following table summarizes representative data for chromane propionic acid analogues, demonstrating their potency in engaging the β-arrestin pathway.

| Compound | Scaffold | hGPR120 β-Arrestin EC₅₀ (nM) | Pathway Bias | Reference |

| Compound 24 | Chromane Propionic Acid | 24 | Balanced (IP1 EC₅₀ = 35 nM) | [22] |

| Compound 4x | Isothiazole Phenylpropanoic Acid | 10 | Balanced (Ca²⁺ EC₅₀ = 13 nM) | [13] |

Note: Pathway bias compares the relative potency of an agonist for the G-protein versus the β-arrestin pathway. A balanced agonist activates both pathways with similar potency.

Visualization: β-Arrestin Anti-Inflammatory Pathway

Caption: β-arrestin 2-mediated anti-inflammatory signaling by GPR120.

Conclusion and Therapeutic Implications

The mechanism of action of this compound and its analogues on GPR120 is a compelling example of biased agonism and functional selectivity in GPCR signaling. By engaging both the Gαq and β-arrestin 2 pathways, these compounds can simultaneously improve metabolic parameters and quell the chronic low-grade inflammation that drives insulin resistance.

-

Gαq-mediated signaling directly addresses metabolic dysfunction by promoting incretin release and enhancing glucose uptake.

-

β-arrestin-mediated signaling targets the underlying inflammatory pathology in macrophages, offering a disease-modifying effect.

This dual mechanism makes GPR120 agonists, particularly selective and potent molecules from the chromane propionic acid class, highly promising candidates for the development of next-generation therapeutics for T2DM, obesity, and other metabolic disorders. Future research will focus on fine-tuning the balance of G-protein versus β-arrestin signaling to optimize therapeutic efficacy while minimizing potential side effects.

References

-

Zhang, D., & Leung, P. S. (2014). Potential roles of GPR120 and its agonists in the management of diabetes. Drug Design, Development and Therapy, 8, 1499–1511. [Link]

-

Talukdar, S., Olefsky, J. M., & Osborn, O. (2011). Targeting GPR120 and other fatty acid sensing GPCRs ameliorates insulin resistance and inflammatory diseases. Trends in Pharmacological Sciences, 32(9), 543–550. [Link]

-

Walentowicz, W., & Małecki, M. T. (2021). Potential Therapeutic Exploitation of G Protein-Coupled Receptor 120 (GPR120/FFAR4) Signaling in Obesity-Related Metabolic Disorders. International Journal of Molecular Sciences, 22(5), 2501. [Link]

-

Li, X., & Zhu, M. (2017). GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue. Adipocyte, 6(2), 157–163. [Link]

-

Ichimura, A., Hirasawa, A., & Hara, T. (2016). Regulation of Energy Homeostasis via GPR120. Frontiers in Endocrinology, 7, 111. [Link]

-

Zhang, D., & Leung, P. S. (2014). Potential roles of GPR120 and its agonists in the management of diabetes. Drug Design, Development and Therapy, 8, 1499–1511. [Link]

-

ResearchGate. (n.d.). Schematic overview of the GPR120-β-arrestin-2 signaling pathway mediating anti-inflammatory effects. Retrieved from ResearchGate. [Link]

-

Nielsen, T., et al. (2017). The acute glucose lowering effect of specific GPR120 activation in mice is mainly driven by glucagon-like peptide 1. PLoS ONE, 12(12), e0189250. [Link]

-

Al-Qahtani, S. M., et al. (2021). Metabolic Functions of G Protein-Coupled Receptors and β-Arrestin-Mediated Signaling Pathways in the Pathophysiology of Type 2 Diabetes and Obesity. Frontiers in Endocrinology, 12, 646103. [Link]

-

ResearchGate. (2019). Discovery of Novel FFA4 (GPR120) Receptor Agonists with β-Arrestin2-Biased Characteristics. Retrieved from ResearchGate. [Link]

-

Ali, M. Y., et al. (2023). Exploring GPR120/FFAR4 pharmacology: Unveiling novel therapeutic avenues through molecular signaling pathways for Alzheimer's disease intervention. Biomedicine & Pharmacotherapy, 165, 115165. [Link]

-

ResearchGate. (2014). Potential roles of GPR120 and its agonists in the management of diabetes. Retrieved from ResearchGate. [Link]

-

Oh, D. Y., et al. (2010). GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects. Cell, 142(5), 687–698. [Link]

-

Carullo, G., et al. (2020). GPR120/FFAR4 Pharmacology: Focus on Agonists in Type 2 Diabetes Mellitus Drug Discovery. Journal of Medicinal Chemistry, 63(21), 12373–12391. [Link]

-

Holst, J. J., et al. (2015). Glucagon-like peptide 1 (GLP-1). Physiological Reviews, 95(2), 391–428. [Link]

-

Adamo, M., et al. (2021). A new synthetic dual agonist of GPR120/GPR40 induces GLP-1 secretion and improves glucose homeostasis in mice. Biomedicine & Pharmacotherapy, 139, 111613. [Link]

-

Ichimura, A., Hirasawa, A., & Hara, T. (2016). Regulation of Energy Homeostasis via GPR120. Frontiers in Endocrinology, 7, 111. [Link]

-

Walentowicz, W., & Małecki, M. T. (2021). Potential Therapeutic Exploitation of G Protein-Coupled Receptor 120 (GPR120/FFAR4) Signaling in Obesity- Related Metabolic Disorders. Preprints.org. [Link]

-

Li, Y., et al. (2019). Discovery of Novel and Selective G-Protein Coupled Receptor 120 (GPR120) Agonists for the Treatment of Type 2 Diabetes Mellitus. Molecules, 24(20), 3768. [Link]

-

Adamo, M., et al. (2021). A new synthetic dual agonist of GPR120/GPR40 induces GLP-1 secretion and improves glucose homeostasis in mice. ResearchGate. [Link]

-

Wang, Y., et al. (2017). Discovery of an Isothiazole-Based Phenylpropanoic Acid GPR120 Agonist as a Development Candidate for Type 2 Diabetes. ACS Medicinal Chemistry Letters, 8(11), 1159–1164. [Link]

-

ResearchGate. (2016). Discovery of Chromane Propionic Acid Analogues as Selective Agonists of GPR120 with in Vivo Activity in Rodents. Retrieved from ResearchGate. [Link]

-

Raihan, S. Z., et al. (2013). A cell based model for GPR120 ligand screening. pA2 Online. [Link]

-

Sun, S., et al. (2020). GPR120 Regulates Pancreatic Polypeptide Secretion From Male Mouse Islets via PLC-Mediated Calcium Mobilization. Endocrinology, 161(10), bqaa157. [Link]

-

Adams, G. L., et al. (2016). Discovery of Chromane Propionic Acid Analogues as Selective Agonists of GPR120 with in Vivo Activity in Rodents. ACS Medicinal Chemistry Letters, 8(1), 96–101. [Link]

-

Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. Retrieved from Creative Bioarray. [Link]

-

Song, T., et al. (2016). GPR120 promotes adipogenesis through intracellular calcium and extracellular signal-regulated kinase 1/2 signal pathway. Molecular and Cellular Endocrinology, 434, 1–12. [Link]

-

Samochowiec, J., et al. (2017). GPR120: Mechanism of action, role and potential for medical applications. Postepy Higieny i Medycyny Doswiadczalnej, 71(0), 942–953. [Link]

-

Multispan, Inc. (n.d.). G Protein-Coupled Receptor Internalization Using Live Cell Flow Cytometry. Retrieved from Multispan, Inc. [Link]

-

Adams, G. L., et al. (2016). Discovery of Chromane Propionic Acid Analogues as Selective Agonists of GPR120 with in Vivo Activity in Rodents. ACS Medicinal Chemistry Letters, 8(1), 96–101. [Link]

-

Eurofins Discovery. (n.d.). PathHunter GPCR Internalization Assays. Retrieved from Eurofins Discovery. [Link]

-

Samochowiec, J., et al. (2017). GPR120: Mechanism of action, role and potential for medical applications. National Genomics Data Center. [Link]

Sources

- 1. dovepress.com [dovepress.com]

- 2. GPR120/FFAR4 Pharmacology: Focus on Agonists in Type 2 Diabetes Mellitus Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regulation of Energy Homeostasis via GPR120 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Regulation of Energy Homeostasis via GPR120 [frontiersin.org]

- 5. Discovery of Novel and Selective G-Protein Coupled Receptor 120 (GPR120) Agonists for the Treatment of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Potential roles of GPR120 and its agonists in the management of diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GPR120: Mechanism of action, role and potential for medical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Targeting GPR120 and other fatty acid sensing GPCRs ameliorates insulin resistance and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 10. GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of Chromane Propionic Acid Analogues as Selective Agonists of GPR120 with in Vivo Activity in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of Chromane Propionic Acid Analogues as Selective Agonists of GPR120 with in Vivo Activity in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery of an Isothiazole-Based Phenylpropanoic Acid GPR120 Agonist as a Development Candidate for Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 16. GPR120 promotes adipogenesis through intracellular calcium and extracellular signal-regulated kinase 1/2 signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The acute glucose lowering effect of specific GPR120 activation in mice is mainly driven by glucagon-like peptide 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Metabolic Functions of G Protein-Coupled Receptors and β-Arrestin-Mediated Signaling Pathways in the Pathophysiology of Type 2 Diabetes and Obesity [frontiersin.org]

- 19. pa2online.org [pa2online.org]

- 20. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 21. multispaninc.com [multispaninc.com]

- 22. researchgate.net [researchgate.net]

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide on the Biological Activity of 3-Chroman-6-yl-propionic Acid and Its Analogs

Abstract

This technical guide provides a comprehensive overview of the biological activity of this compound and its analogs, with a primary focus on their role as selective agonists for G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4). GPR120 has emerged as a promising therapeutic target for metabolic diseases, particularly type 2 diabetes mellitus (T2DM), due to its involvement in glucose homeostasis, insulin sensitization, and anti-inflammatory pathways.[1][2][3] This guide delves into the mechanism of action, structure-activity relationships (SAR), and the in vitro and in vivo pharmacological characterization of this compound class. Detailed experimental protocols and data visualization are provided to offer researchers and drug development professionals a thorough understanding of the scientific rationale and methodologies employed in the evaluation of these promising therapeutic agents.

Introduction: The Therapeutic Potential of Targeting GPR120

Type 2 diabetes mellitus is a global health crisis characterized by hyperglycemia, insulin resistance, and pancreatic β-cell dysfunction.[1] Chronic inflammation is a key contributor to the pathogenesis of T2DM and its associated complications.[1] GPR120 is a G protein-coupled receptor that is activated by long-chain free fatty acids.[1] It is expressed in various tissues crucial for metabolic regulation, including the intestines, adipose tissue, and macrophages.[1]

The activation of GPR120 has been shown to elicit several beneficial effects:

-

Glucagon-Like Peptide-1 (GLP-1) Secretion: Stimulation of GPR120 in the intestine promotes the secretion of GLP-1, an incretin hormone that enhances glucose-dependent insulin secretion.[1]

-

Insulin Sensitization: GPR120 activation has demonstrated insulin-sensitizing effects in preclinical models.[1]

-

Anti-inflammatory Effects: GPR120 signaling in macrophages can mediate broad anti-inflammatory effects, which is significant in the context of the chronic low-grade inflammation associated with T2DM.

Given these properties, potent and selective GPR120 agonists are being actively pursued as a novel therapeutic strategy for T2DM.[1][2][3] The challenge lies in developing agonists with high selectivity over other free fatty acid receptors, such as GPR40 (FFAR1), to minimize off-target effects.[1]

This compound and its Analogs as Selective GPR120 Agonists

The this compound scaffold has been identified as a promising chemical series for the development of selective GPR120 agonists.[1] This core structure has been systematically modified to optimize potency, selectivity, and pharmacokinetic properties.[1] The exploration of this chemical space has led to the identification of tool compounds that have been instrumental in validating the therapeutic potential of GPR120 activation in vivo.[1][2]

Mechanism of Action: GPR120-Mediated Signaling

Upon agonist binding, GPR120 undergoes a conformational change, leading to the activation of downstream signaling pathways. The primary signaling cascade involves the coupling to Gαq, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). Another critical pathway involves the recruitment of β-Arrestin2, which mediates the anti-inflammatory effects of GPR120 activation.

Caption: GPR120 Signaling Pathway.

In Vitro Characterization

The initial evaluation of novel this compound analogs involves a battery of in vitro assays to determine their potency, efficacy, and selectivity.

Key In Vitro Assays

-

IP1 Accumulation Assay: This assay measures the accumulation of inositol monophosphate (IP1), a downstream product of the Gαq pathway. It is a robust method to quantify the agonist activity of compounds targeting GPR120.

-

β-Arrestin2 Recruitment Assay: This assay quantifies the recruitment of β-Arrestin2 to the activated GPR120 receptor. It provides insights into a distinct signaling pathway associated with the anti-inflammatory effects of GPR120.

-

Selectivity Assays: To ensure target specificity, lead compounds are counterscreened against other related receptors, most notably GPR40 (FFAR1).[1]

Representative In Vitro Data

The following table summarizes the in vitro activity of a representative this compound analog, Compound 18, and its related analogs.[1]

| Compound | hGPR120 IP1 EC50 (nM) | hGPR120 β-Arr2 EC50 (nM) | hGPR40 IP1 EC50 (nM) | Selectivity (GPR40/GPR120 IP1) |

| 18 | 35 | 24 | >10000 | >285 |

| 24 | 69 | 160 | >10000 | >145 |

| 26 | 220 | 84 | >10000 | >45 |

Data adapted from Adams et al., 2016.[1]

Experimental Protocol: IP1 Accumulation Assay

This protocol provides a generalized workflow for assessing GPR120 agonist-induced IP1 accumulation in a cell-based assay.

-

Cell Culture: CHO-K1 cells stably expressing human GPR120 are cultured in appropriate media until they reach 80-90% confluency.

-

Cell Seeding: Cells are harvested and seeded into 384-well plates at a density of 10,000 cells per well and incubated overnight.

-

Compound Preparation: Test compounds are serially diluted in an appropriate assay buffer to generate a concentration-response curve.

-

Agonist Stimulation: The culture medium is removed, and cells are incubated with the diluted compounds for 60 minutes at 37°C.

-

Cell Lysis and IP1 Detection: The stimulation is stopped by adding a lysis buffer containing the detection reagents (IP1-d2 and anti-IP1 cryptate).

-

Signal Measurement: The plate is incubated for 2 hours at room temperature, and the HTRF signal is read on a compatible plate reader.

-

Data Analysis: The raw data is normalized, and the EC50 values are calculated using a four-parameter logistic regression model.

Caption: IP1 Accumulation Assay Workflow.

In Vivo Efficacy in Preclinical Models

Promising candidates from in vitro screening are advanced to in vivo studies to assess their therapeutic efficacy in relevant animal models of metabolic disease.

Oral Glucose Tolerance Test (oGTT)

The oGTT is a standard preclinical model used to evaluate the effect of a test compound on glucose disposal. In this model, rodents are administered an oral glucose load, and blood glucose levels are monitored over time.

Representative In Vivo Data

In an oGTT performed in wild-type mice, this compound analogs demonstrated a dose-dependent reduction in blood glucose levels following a dextrose challenge.[1] For instance, compound 18 showed significant glucose lowering at doses of 3, 10, and 30 mg/kg.[1] The efficacy of these compounds was shown to be GPR120-dependent, as the glucose-lowering effect was absent in GPR120 knockout mice.[1]

Experimental Protocol: Murine Oral Glucose Tolerance Test (oGTT)

-

Animal Acclimation: Male C57BL/6 mice are acclimated for at least one week before the study.

-

Fasting: Mice are fasted for 6 hours with free access to water.

-

Compound Administration: The test compound or vehicle is administered orally (p.o.) 60 minutes prior to the glucose challenge.

-

Baseline Blood Glucose: A baseline blood sample is collected from the tail vein (t= -60 min).

-

Glucose Challenge: A 2 g/kg solution of dextrose is administered orally (t=0 min).

-

Blood Glucose Monitoring: Blood glucose levels are measured at 15, 30, 60, 90, and 120 minutes post-glucose challenge using a glucometer.

-

Data Analysis: The area under the curve (AUC) for blood glucose is calculated and compared between the vehicle and compound-treated groups.

Caption: Murine oGTT Experimental Workflow.

Structure-Activity Relationship (SAR) Studies

Systematic modifications of the this compound scaffold have provided valuable insights into the structural requirements for potent and selective GPR120 agonism.

-

Propionic Acid Side Chain: Modifications to the propionic acid side chain, including substitutions on the carbon chain and replacement with isosteres like cyclopropionic acid or tetrazole, have been explored.[1] While some modifications maintained in vivo activity, the propionic acid moiety was generally found to be optimal.[1]

-

Chromane Core: The chromane core was identified as a key structural feature that maintained agonist activity on GPR120.[1]

-

Terminal Phenyl Ring: Substitutions on the terminal phenyl ring have been shown to significantly impact potency and selectivity. For instance, the addition of a cyclobutoxy group improved selectivity against GPR40.[1]

Pharmacokinetic Profile

For a compound to be a viable drug candidate, it must possess favorable pharmacokinetic properties. Key parameters that have been evaluated for this series include:

-

Oral Bioavailability: Many compounds in this series have demonstrated good oral bioavailability (>70%).[1]

-

Plasma Protein Binding: The compounds are highly bound to plasma proteins (>99%).[1]

-

Half-life and Clearance: Optimization efforts have focused on reducing intrinsic clearance to prolong the half-life of the compounds.[1]

Future Directions and Conclusion

The this compound class of GPR120 agonists represents a promising avenue for the development of novel therapeutics for type 2 diabetes and potentially other metabolic and inflammatory disorders. The selective activation of GPR120 offers a multi-faceted approach to T2DM treatment by enhancing insulin secretion, improving insulin sensitivity, and exerting anti-inflammatory effects. Future research will likely focus on further optimization of the pharmacokinetic and safety profiles of these compounds to identify a candidate suitable for clinical development. The tool compounds that have emerged from this research will continue to be invaluable for elucidating the complex biology of GPR120.

References

-

Adams, G. L., Velazquez, F., Jayne, C., Shah, U., Miao, S., Ashley, E. R., ... & Edmondson, S. D. (2016). Discovery of Chromane Propionic Acid Analogues as Selective Agonists of GPR120 with in Vivo Activity in Rodents. ACS Medicinal Chemistry Letters, 8(1), 96–101. [Link]

-

ResearchGate. (n.d.). Novel Chroman Analogs as Promising Heterocyclic Compounds: Their Synthesis and Antiepileptic Activity. Retrieved from [Link]

-

ResearchGate. (n.d.). Discovery of Chromane Propionic Acid Analogues as Selective Agonists of GPR120 with in Vivo Activity in Rodents | Request PDF. Retrieved from [Link]

-

PubMed. (2016). Discovery of Chromane Propionic Acid Analogues as Selective Agonists of GPR120 with in Vivo Activity in Rodents. Retrieved from [Link]

Sources

- 1. Discovery of Chromane Propionic Acid Analogues as Selective Agonists of GPR120 with in Vivo Activity in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of Chromane Propionic Acid Analogues as Selective Agonists of GPR120 with in Vivo Activity in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Development of Chromane-Based GPR120 Agonists

Abstract

G protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4), has emerged as a compelling therapeutic target for metabolic diseases, particularly type 2 diabetes, due to its integral role in glucose homeostasis, insulin sensitization, and inflammation.[1][2] Activated by long-chain fatty acids, GPR120 orchestrates a range of physiological responses, including the secretion of glucagon-like peptide-1 (GLP-1) and potent anti-inflammatory effects.[3][4] The development of selective, orally bioavailable small-molecule agonists for GPR120 is a key objective in modern drug discovery. This technical guide provides an in-depth examination of the discovery and development of a promising class of GPR120 agonists built upon the chromane scaffold. We will detail the strategic evolution from initial leads, the nuanced structure-activity relationship (SAR) studies that guided optimization, and the critical in vitro and in vivo assays used to characterize and validate these compounds, offering a comprehensive roadmap for researchers and drug development professionals in the field.

Introduction: GPR120 as a Therapeutic Target

GPR120 is a class A G protein-coupled receptor (GPCR) predominantly expressed in tissues vital for metabolic regulation, including the intestines, adipose tissue, and various immune cells like macrophages.[1][4][5] Its identification as a receptor for medium and long-chain free fatty acids (FFAs) has positioned it as a critical sensor of dietary fats and a modulator of metabolic and inflammatory signaling.[1][6]

Dual Signaling Pathways of GPR120 Activation

The therapeutic potential of GPR120 stems from its ability to signal through two distinct downstream pathways upon agonist binding, leading to a dual mechanism of action that is highly desirable for treating complex metabolic diseases.

-

Gαq/11-Mediated Pathway: In enteroendocrine cells, agonist binding to GPR120 primarily triggers the Gαq/11 pathway. This activates phospholipase C (PLC), leading to an increase in intracellular calcium ([Ca²⁺]i).[7][8] This calcium influx is the critical event that stimulates the secretion of incretin hormones, most notably GLP-1, which in turn enhances glucose-dependent insulin secretion from pancreatic β-cells.[8][9]

-

β-Arrestin 2-Mediated Pathway: In macrophages, GPR120 activation recruits β-arrestin 2. The GPR120/β-arrestin 2 complex directly interacts with key nodes in pro-inflammatory cascades, such as TAB1, effectively inhibiting downstream signaling through NF-κB and JNK.[7][10] This mechanism underlies the potent anti-inflammatory effects observed with GPR120 agonism, which can ameliorate the chronic low-grade inflammation associated with insulin resistance.[2][10]

The ability of a single target to simultaneously improve glycemic control via incretin secretion and combat insulin resistance through anti-inflammatory action makes GPR120 an exceptionally attractive target for type 2 diabetes.

The Chromane Scaffold: From Discovery to Lead Optimization

The journey to a clinical candidate is an iterative process of design, synthesis, and testing. The development of chromane-based GPR120 agonists exemplifies this process, originating from a strategic "scaffold hopping" approach to improve upon earlier lead series.

Rationale for the Chromane Scaffold

Initial drug discovery efforts identified potent GPR120 agonists based on spiropiperidine and benzofuran cores.[3] While active, these series presented challenges related to their pharmacokinetic profiles. In the search for a new chemical scaffold that could maintain high potency while offering improved drug-like properties, the chromane system was investigated.[3] Chromane is recognized in medicinal chemistry as a "privileged scaffold," a structural motif that is frequently found in biologically active compounds, suggesting favorable properties for receptor interactions and ADME (absorption, distribution, metabolism, and excretion) profiles.[11][12][13]

The initial replacement of a benzofuran core with a chromane system in a propionic acid series resulted in maintained GPR120 agonist activity, validating the scaffold hop and initiating a focused lead optimization campaign.[3] A critical aspect of this campaign was ensuring selectivity against the closely related free fatty acid receptor GPR40 (FFAR1), which also binds long-chain fatty acids but has a distinct physiological role.[14][15]

Structure-Activity Relationship (SAR) Studies

The optimization of the chromane series focused on modifying three key regions: the propionic acid side chain, the stereochemistry of the chromane core, and the terminal biaryl system. The goal was to maximize potency on human GPR120 (hGPR120) while minimizing activity on human GPR40 (hGPR40).

Key SAR Insights:

-

Stereochemistry: Both the (R) and (S) enantiomers of the chromane core were active GPR120 agonists. However, the (R)-enantiomer consistently demonstrated slightly better in vitro activity and was therefore selected for the majority of subsequent SAR development.[3]

-

Acid Side Chain: Most substitutions on the propionic acid chain were detrimental to activity. A notable exception was the replacement of the propionic acid with a cyclopropionic acid, which was well-tolerated and, in some cases, improved selectivity over GPR40.[3]

-

Terminal Phenyl Ring: Modifications to the terminal phenyl ring were critical for optimizing potency and selectivity. Small, electron-withdrawing groups were generally favored. The introduction of fluorine or a cyano group at specific positions led to significant gains in potency.

The following table summarizes key data from the SAR campaign, illustrating the iterative optimization process. Potency was measured using two primary assays: an IP1 accumulation assay (measuring Gαq pathway activation) and a β-Arrestin 2 recruitment assay.

| Compound | Scaffold Modification | hGPR120 IP1 EC₅₀ (nM) | hGPR120 β-Arr2 EC₅₀ (nM) | hGPR40 IP1 EC₅₀ (nM) | Selectivity (Fold, GPR40/GPR120) |

| 3 (R) | R-chromane, Propionic Acid | 210 | 250 | 1400 | ~6 |

| 4 (S) | S-chromane, Propionic Acid | 310 | 480 | 1800 | ~5 |

| 5 | R-chromane, Cyclopropionic Acid | 160 | 69 | >10000 | >145 |

| 18 | R-chromane, Propionic Acid, 4'-F-3'-CN-phenyl | 20 | 23 | >10000 | >435 |

| 24 | R-chromane, Cyclopropionic Acid, 4'-F-3'-CN-phenyl | 26 | 32 | >10000 | >313 |

| (Data synthesized from Adams et al., ACS Med. Chem. Lett. 2016)[3][16] |

This systematic approach led to the identification of compound 18 , which exhibited high potency in both GPR120 signaling assays (EC₅₀ ≈ 20 nM) and outstanding selectivity (>435-fold) over GPR40.[15][16] Its excellent profile made it a suitable tool compound for further in vivo evaluation.

Experimental Protocols for Compound Characterization

The validation of a lead compound requires robust and reproducible assays. The following protocols represent the core methodologies used to characterize the potency, signaling bias, and efficacy of chromane-based GPR120 agonists.

Protocol: In Vitro Gαq Activation (IP1 Accumulation Assay)

-

Causality & Self-Validation: This assay directly quantifies the functional consequence of Gαq pathway activation. The accumulation of the second messenger inositol monophosphate (IP1), a stable downstream metabolite of IP3, serves as a robust and reliable readout. The inclusion of a known agonist as a positive control and a vehicle control validates the assay's dynamic range and baseline.

-

Step-by-Step Methodology:

-

Cell Culture: Culture CHO-K1 cells stably expressing human GPR120 in appropriate media (e.g., F-12K with 10% FBS, 1% Pen-Strep, 500 µg/mL G418) at 37°C and 5% CO₂.

-

Cell Plating: Seed cells into a 384-well white plate at a density of ~10,000 cells per well and incubate for 24 hours.

-

Compound Preparation: Prepare a serial dilution of the test compound (e.g., 10-point, 3-fold dilution starting from 10 µM) in assay buffer.

-

Assay Execution:

-

Remove culture media from the cell plate.

-

Add 10 µL of compound dilutions to the respective wells.

-

Incubate the plate at 37°C for 60 minutes.

-

-

Lysis and Detection:

-

Add 5 µL of IP1-d2 conjugate (lysis buffer component) to each well.

-

Add 5 µL of anti-IP1 cryptate (lysis buffer component) to each well.

-

Seal the plate and incubate at room temperature for 60 minutes.

-

-

Data Acquisition: Read the plate on a compatible HTRF (Homogeneous Time-Resolved Fluorescence) reader, measuring emission at 665 nm and 620 nm.

-

Data Analysis: Calculate the HTRF ratio (665nm/620nm) and plot the ratio against the logarithm of compound concentration. Fit the data to a four-parameter sigmoidal dose-response curve to determine the EC₅₀ value.

-

Protocol: In Vivo Efficacy (Oral Glucose Tolerance Test - oGTT)

-

Causality & Self-Validation: The oGTT is a cornerstone assay for evaluating anti-diabetic agents. It directly measures a compound's ability to improve glucose disposal in response to a glucose challenge, a key physiological endpoint. The use of both wild-type (WT) and GPR120 knockout (KO) mice is the ultimate self-validating control; a true GPR120 agonist should show efficacy in WT mice, but this effect should be blunted or absent in KO mice, confirming the on-target mechanism of action.[14][16]

-

Step-by-Step Methodology:

-

Animal Model: Use male C57BL/6 mice (or diet-induced obese models) and corresponding GPR120 KO mice. Acclimate animals for at least one week.

-

Fasting: Fast the mice overnight (approximately 16 hours) with free access to water.

-

Compound Dosing:

-

Record the baseline body weight of each mouse.

-

Administer the test compound (e.g., compound 18 at 3, 10, 30 mg/kg) or vehicle (e.g., 0.5% methylcellulose) via oral gavage (p.o.).

-

-

Glucose Challenge: 60 minutes post-compound administration, take a baseline blood sample (t=0) from the tail vein. Immediately administer a 2 g/kg glucose solution via oral gavage.

-

Blood Sampling: Collect subsequent blood samples at 15, 30, 60, and 120 minutes post-glucose challenge.

-

Glucose Measurement: Measure blood glucose levels for each sample using a standard glucometer.

-

Data Analysis:

-

Plot the mean blood glucose concentration versus time for each treatment group.

-

Calculate the Area Under the Curve (AUC) for the glucose excursion from t=0 to t=120 minutes.

-

Use statistical analysis (e.g., ANOVA with post-hoc tests) to compare the AUC of compound-treated groups to the vehicle group in both WT and KO animals. A significant reduction in AUC in WT mice, but not in KO mice, confirms on-target GPR120-mediated efficacy.

-

-

Conclusion and Future Directions

The discovery of chromane propionic acid analogues like compound 18 represents a significant milestone in the pursuit of effective GPR120-targeted therapeutics.[14][15] Through a disciplined medicinal chemistry campaign, guided by a deep understanding of the target's biology and a robust suite of in vitro and in vivo assays, researchers successfully developed potent and highly selective GPR120 agonists with demonstrated efficacy in animal models of metabolic disease.[3][16]

The journey from a promising scaffold to a preclinical candidate underscores the importance of an integrated drug discovery approach. Key takeaways for scientists in the field include the strategic value of scaffold hopping to overcome pharmacokinetic hurdles and the critical necessity of early and consistent counter-screening to ensure target selectivity. The detailed protocols and SAR data presented herein provide a valuable technical resource for the continued development of GPR120 agonists and other GPCR modulators for the treatment of type 2 diabetes and related inflammatory conditions.

References

- Cell Mol Life Sci. (2017). GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue.

- Patsnap Synapse. (2024). What are GPR120 agonists and how do they work?.

- PubMed Central (PMC). (2017). GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue.

- MDPI. (n.d.). Potential Therapeutic Exploitation of G Protein-Coupled Receptor 120 (GPR120/FFAR4)

- PubMed Central (PMC) - NIH. (n.d.). Potential roles of GPR120 and its agonists in the management of diabetes.

- NIH. (n.d.). Discovery of Chromane Propionic Acid Analogues as Selective Agonists of GPR120 with in Vivo Activity in Rodents.

- ACS Medicinal Chemistry Letters. (n.d.). Discovery of Chromane Propionic Acid Analogues as Selective Agonists of GPR120 with in Vivo Activity in Rodents.

- PubMed. (2016). Discovery of Chromane Propionic Acid Analogues as Selective Agonists of GPR120 with in Vivo Activity in Rodents.

- DDDT. (2014). Potential roles of GPR120 and its agonists in the management of diabet.